2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Description
2-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is a bicyclic organic compound comprising a piperidine ring (a six-membered amine) linked via a methyl group to a tetrahydro-2H-pyran moiety (a six-membered oxygen-containing heterocycle). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Molecular Formula: C₁₁H₂₁NO₂·HCl Molecular Weight: 235.75 g/mol (base), 272.16 g/mol (hydrochloride).
Properties
IUPAC Name |
2-(oxan-4-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-6-12-11(3-1)9-10-4-7-13-8-5-10;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHHFAHIEQXDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with piperidine under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate its potential in medicinal chemistry, particularly as a pharmacological agent. Research has shown that similar compounds can exhibit various biological activities, including:
- Anticancer Activity : Compounds with piperidine structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride may interact with key proteins involved in tumor growth.
- Neuropharmacology : The piperidine ring is often associated with neuroactive properties, suggesting that this compound could be explored for its effects on neurological disorders.
Synthesis and Modifications
The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride involves several chemical reactions that can be tailored to achieve desired purity and yield. The versatility in its synthesis allows for the development of various analogs that may possess enhanced biological activities or different pharmacokinetic profiles.
Research has indicated that compounds similar to 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride can interact with various biological targets. For example:
- Bcl-2 Inhibition : In studies involving B-cell lymphoma, compounds related to this piperidine derivative have shown promising results in inhibiting Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells. This suggests potential applications in cancer therapy .
- Kappa Opioid Receptor Antagonism : A study focused on the design of selective kappa opioid receptor antagonists highlighted the importance of piperidine derivatives in developing drugs that could manage pain without the adverse effects associated with traditional opioids .
Mechanism of Action
The mechanism by which 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Hydrochloride Salts: Mono- vs. dihydrochloride salts significantly affect solubility. The dihydrochloride analog () exhibits higher aqueous solubility due to increased ionic character .
- Substituent Effects : Polar groups (e.g., methoxy in 4-Methoxypiperidine HCl) enhance solubility, while lipophilic groups (e.g., benzodioxol in Paroxetine HCl) reduce it .
- Bridging Groups : The methyl bridge in the target compound likely increases conformational rigidity compared to direct tetrahydro-2H-pyran attachment in analogs .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- Etintidine Hydrochloride (): A piperidine-based H₂ receptor antagonist with 2.5× higher acid-suppression efficacy than cimetidine. The tetrahydro-2H-pyran group in the target compound may similarly enhance receptor binding via hydrophobic interactions .
- Paroxetine HCl (): A selective serotonin reuptake inhibitor (SSRI) where the benzodioxol and fluorophenyl groups are critical for serotonin transporter affinity. The absence of such groups in the target compound suggests divergent therapeutic applications .
Metabolic Stability
- Methyl piperidine-3-carboxylate HCl (): The ester group may render it prone to hydrolysis, whereas the target compound’s ether linkage (tetrahydro-2H-pyran) offers greater metabolic stability .
Biological Activity
2-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is a compound characterized by the presence of a piperidine ring and a tetrahydro-2H-pyran moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is C_{12}H_{23}ClN_{2}O, with a molecular weight of approximately 219.75 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.
The biological activity of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is largely attributed to its interaction with neurotransmitter receptors. The piperidine ring can modulate receptor activity, influencing numerous biological pathways. This interaction suggests potential therapeutic applications in treating neurological conditions and other diseases.
Biological Activity Overview
Research indicates that compounds similar to 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride exhibit various biological activities, including:
- Antitumor Activity : In studies involving similar compounds, significant inhibition of tumor growth was observed in xenograft models. For instance, related pyrazole derivatives demonstrated potent inhibition of ALK5 (activin-like kinase 5), which is implicated in cancer progression .
- Neurotransmitter Modulation : The compound's structural features allow it to interact with muscarinic receptors, which are critical for cognitive function and memory .
- Antifibrotic Properties : Some derivatives have shown promise as antifibrotic agents, indicating a potential role in treating fibrotic diseases .
Case Study 1: Antitumor Efficacy
A study on novel pyrazole derivatives highlighted the importance of structural modifications in enhancing antitumor efficacy. Compound 8h from this series inhibited ALK5 autophosphorylation with an IC50 value of 25 nM and demonstrated significant tumor growth inhibition in CT26 xenograft models at a dosage of 30 mg/kg without notable toxicity .
Case Study 2: Neuropharmacological Effects
Research into muscarinic receptor agonists has indicated that compounds with piperidine structures can alleviate cognitive deficits associated with neurodegenerative diseases. The design and synthesis of these compounds focus on optimizing their pharmacokinetic profiles while maintaining selectivity for M1 receptors .
Comparative Analysis
To better understand the unique properties of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride | C_{12}H_{23}ClN_{2}O | Similar structure; potential for similar biological activity |
| N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride | C_{13}H_{25}ClN_{2}O_{2} | Additional carboxamide functionality; may exhibit different pharmacological properties |
| 1-Methyl-N-(tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amines hydrochloride | C_{13}H_{27}ClN_{2}O | Methyl substitution; potentially alters receptor affinity |
Q & A
Q. What are the recommended synthetic routes for 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React tetrahydro-2H-pyran-4-ylmethyl chloride with piperidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Step 2 : Purify the crude product via column chromatography (silica gel, chloroform:methanol:ammonia = 96:4:0.4) to isolate the free base .
- Step 3 : Convert the free base to the hydrochloride salt by treating with HCl in ethanol, followed by recrystallization .
- Key Parameters : Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of piperidine to alkylating agent) and inert atmosphere to prevent oxidation .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substitution patterns (e.g., δ 1.4–1.8 ppm for tetrahydro-2H-pyran methylene protons, δ 2.5–3.0 ppm for piperidine N-methyl) .
- High-Performance Liquid Chromatography (HPLC) : Confirm purity (>98%) using a C18 column, mobile phase (acetonitrile:water = 70:30), and UV detection at 254 nm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to validate molecular ion peaks (e.g., [M+H] at m/z 228.2) .
- Melting Point Analysis : Compare observed melting point (e.g., 219°C with decomposition) to literature values .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods be applied to optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like alkylation .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts .
- Process Simulation : Employ tools like Aspen Plus to simulate continuous-flow reactors, improving scalability and reducing side reactions .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) and compare with orthogonal methods (e.g., UV-Vis vs. gravimetric analysis) .
- Environmental Controls : Account for humidity (e.g., hygroscopicity in hydrochloride salts) and light exposure during stability studies .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in reported melting points or spectral data .
Q. How can isotopic labeling and mechanistic studies elucidate the reaction pathway of its formation?
- Methodological Answer :
- Isotopic Labeling : Introduce C or H labels at the tetrahydro-2H-pyran methyl group to track bond formation via NMR or MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps .
- Computational Modeling : Map potential energy surfaces (e.g., using Gaussian) to identify intermediates and transition states in alkylation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
